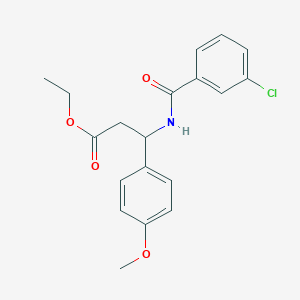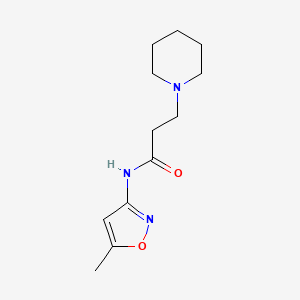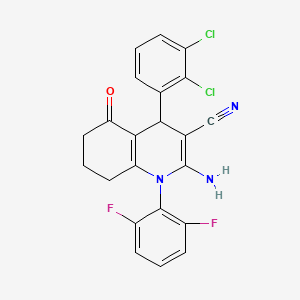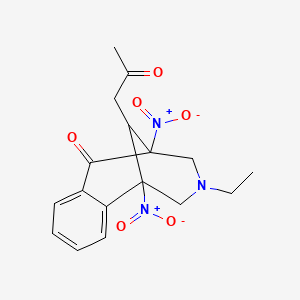
Propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is an organic compound with the molecular formula C18H18ClNO4 It is a derivative of propanoate, featuring both chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-chlorobenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine to form the corresponding amide.
Esterification: The amide is then reacted with ethyl 3-bromopropanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(3-METHOXYPHENYL)PROPANOATE: Contains additional chlorine atoms, which may alter its chemical and biological properties.
ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]PROPANOATE: Lacks the methoxy group, which may affect its reactivity and applications.
Uniqueness
ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20ClNO4 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 3-[(3-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H20ClNO4/c1-3-25-18(22)12-17(13-7-9-16(24-2)10-8-13)21-19(23)14-5-4-6-15(20)11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
DVBMODQJCJLJFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide](/img/structure/B11502328.png)
![(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid](/img/structure/B11502333.png)
![4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11502334.png)
![{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11502341.png)
![5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11502348.png)
![ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11502352.png)
![Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11502366.png)

![Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate](/img/structure/B11502376.png)
![2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B11502380.png)


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B11502395.png)
